2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate 2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 1477569-89-3
VCID: VC3400412
InChI: InChI=1S/C9H11F3N2O2S/c1-5(2)6-3-17-7(13-6)14-8(15)16-4-9(10,11)12/h3,5H,4H2,1-2H3,(H,13,14,15)
SMILES: CC(C)C1=CSC(=N1)NC(=O)OCC(F)(F)F
Molecular Formula: C9H11F3N2O2S
Molecular Weight: 268.26 g/mol

2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate

CAS No.: 1477569-89-3

Cat. No.: VC3400412

Molecular Formula: C9H11F3N2O2S

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate - 1477569-89-3

Specification

CAS No. 1477569-89-3
Molecular Formula C9H11F3N2O2S
Molecular Weight 268.26 g/mol
IUPAC Name 2,2,2-trifluoroethyl N-(4-propan-2-yl-1,3-thiazol-2-yl)carbamate
Standard InChI InChI=1S/C9H11F3N2O2S/c1-5(2)6-3-17-7(13-6)14-8(15)16-4-9(10,11)12/h3,5H,4H2,1-2H3,(H,13,14,15)
Standard InChI Key HGDFJMMBXYEZMO-UHFFFAOYSA-N
SMILES CC(C)C1=CSC(=N1)NC(=O)OCC(F)(F)F
Canonical SMILES CC(C)C1=CSC(=N1)NC(=O)OCC(F)(F)F

Introduction

2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates. It is characterized by its molecular structure, which includes a trifluoroethyl group attached to a carbamate moiety linked to a thiazole ring substituted with a propan-2-yl group. This compound is of interest in various chemical and pharmaceutical applications due to its unique properties and potential biological activities.

Synthesis and Preparation

The synthesis of 2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate typically involves several steps, starting from the preparation of the thiazole ring. This can be achieved through condensation reactions involving appropriate precursors such as 1-propan-2-ylthiourea and a suitable aldehyde or ketone. The resulting thiazole derivative is then converted into the carbamate form using trifluoroethyl chloroformate or a similar reagent.

Potential Applications

While specific applications of 2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate are not widely documented, compounds with similar structures are often explored for their biological activities, such as antimicrobial, antiviral, or anticancer properties. The trifluoroethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes.

Comparison with Similar Compounds

CompoundMolecular WeightCAS NumberProperties/Uses
2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate240.21 g/mol1334148-73-0Used in organic synthesis, potential biological activities
2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate268.26 g/mol1477569-89-3Potential applications in pharmaceuticals, materials science
2,2,2-trifluoroethyl N-(4-methanesulfonylphenyl)carbamate297.25 g/mol1087788-82-6Used in organic synthesis, potential applications in drug development

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator